![molecular formula C6H12Br2N4S B1671750 Imetit dihydrobromide CAS No. 32385-58-3](/img/structure/B1671750.png)
Imetit dihydrobromide
Overview
Description
Imetit dihydrobromide is a potent and selective H3 histamine receptor agonist . It is also known by the synonym S-[2-(Imidazol-4-yl)ethyl]isothiourea dihydrobromide .
Molecular Structure Analysis
The empirical formula of Imetit dihydrobromide is C6H10N4S · 2HBr . Its molecular weight is 332.06 . The SMILES string representation is Br[H].Br[H].NC(=N)SCCc1c[nH]cn1 .Physical And Chemical Properties Analysis
Imetit dihydrobromide is a white to beige powder . It is soluble in water at a concentration of 20 mg/mL .Scientific Research Applications
Histamine Receptor Agonist
Imetit dihydrobromide is an extremely potent, high affinity agonist at H3 and H4 receptors . The K values for these receptors are 0.3 and 2.7 nM respectively .
Eosinophil Shape Change Inducer
This compound has been found to induce shape change in eosinophils, a type of white blood cell that plays a crucial role in the immune response. The EC50 of this effect is 25 nM .
Central Nervous System Activity
Imetit dihydrobromide is centrally active following systemic administration . This suggests that it can cross the blood-brain barrier and interact with histamine receptors in the brain, potentially influencing neurological processes.
Chemical Synthesis and Chromatography
Imetit dihydrobromide can be used in chemical synthesis and chromatography . Its properties make it suitable for use in a variety of laboratory procedures.
Mechanism of Action
Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of Imetit Dihydrobromide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Imetit Dihydrobromide primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .
Mode of Action
Imetit Dihydrobromide acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.
Biochemical Pathways
Upon binding to the H3 and H4 receptors, Imetit Dihydrobromide mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.
Pharmacokinetics
It is known to be centrally active following systemic administration .
Result of Action
The primary result of Imetit Dihydrobromide’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .
Safety and Hazards
Imetit dihydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.2BrH/c7-6(8)11-2-1-5-3-9-4-10-5;;/h3-4H,1-2H2,(H3,7,8)(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOYMKCRRLTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042560 | |
Record name | 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imetit dihydrobromide | |
CAS RN |
32385-58-3 | |
Record name | 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imetit dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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